6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine
Overview
Description
6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine is a chemical compound with the CAS Number: 1125409-96-2 . It has a molecular weight of 199.99 . The IUPAC name for this compound is 6-bromo [1,2,5]oxadiazolo [3,4-b]pyridine .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H2BrN3O/c6-3-1-4-5 (7-2-3)9-10-8-4/h1-2H
. This code represents the molecular structure of the compound. It should be stored in a refrigerated environment . The country of origin for this compound is CN .
Scientific Research Applications
Anticancer Activity
6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their potential anticancer activity. Compounds with this structure have shown prominent anticancer activity against various cancer cell lines, including cervical, colon, liver, and breast cancer, at micromolar concentrations (Bhadru Bhukya & Hanmanthu Guguloth, 2021).
Synthesis of Polyheterocyclic Ring Systems
3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a closely related compound, has been used as a precursor for constructing new polyheterocyclic ring systems. These systems have potential applications in various fields, including pharmaceuticals, due to their complex structures and diverse chemical properties (E. Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).
Synthesis of High Energy Density Compounds
Derivatives of this compound have been optimized for their molecular geometries and electronic structures, indicating their potential as high energy density compounds. These derivatives show promising properties for applications in areas requiring materials with high detonation performance and sensitivity, such as in explosives and propellants (Xiao-Han Gao et al., 2021).
Energetic Material Synthesis
The compound has been utilized in the synthesis of energetic materials like 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), which exhibits high density, good detonation properties, and a positive heat of formation. Such properties make it suitable for use in explosives and pyrotechnics (Congming Ma et al., 2018).
Antibacterial and Antioxidant Activities
Synthesized derivatives of this compound have also shown significant antibacterial and antioxidant activities. These compounds have been tested against various bacterial strains and evaluated for their radical scavenging abilities, indicating potential applications in antimicrobial and antioxidant therapies (Hiren H. Variya, V. Panchal, & G. Patel, 2019).
Crystal Structure Analysis
The crystal and molecular structure of related compounds, like 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, have been investigated, providing insights into their molecular geometry, hydrogen bonding, and π-π interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds and their potential applications in materials science (Y. Rodi et al., 2013).
Safety and Hazards
properties
IUPAC Name |
6-bromo-[1,2,5]oxadiazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3O/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKXHPFMLXFTDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NON=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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